

Application Notes and Protocols for Pico145 in In-Vitro Cell-Based Assays

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Compound of Interest

Compound Name: Pico145

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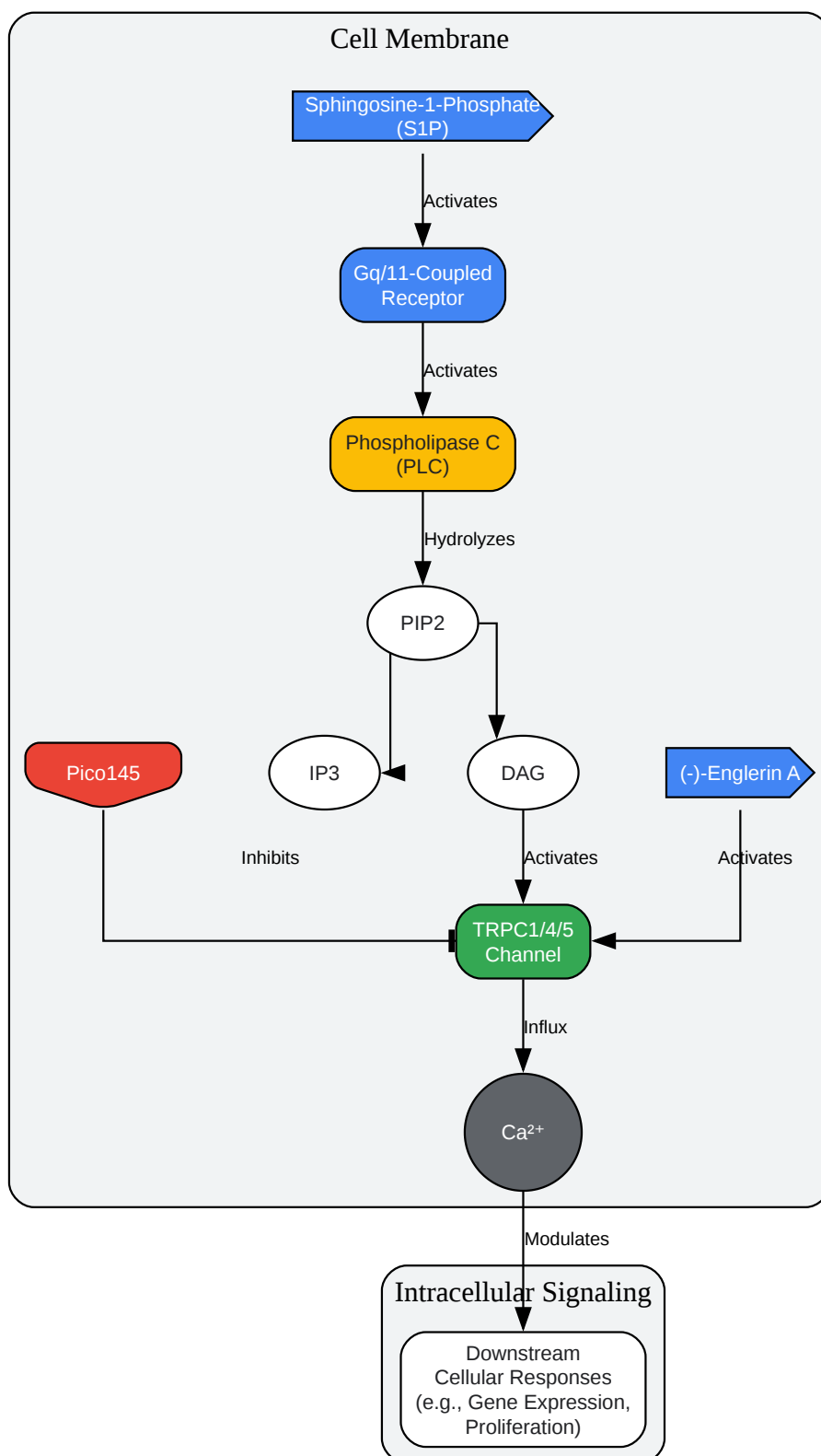
Introduction

Pico145 is a potent and highly selective small-molecule inhibitor of the Transient Receptor Potential Canonical (TRPC) 1, 4, and 5 channels.[1][2][3] These non-selective cation channels are implicated in a variety of physiological and pathophysiological processes, including calcium homeostasis, cell proliferation, and signal transduction.[1][4] The exceptional potency and selectivity of **Pico145**, with IC50 values in the picomolar to low nanomolar range for TRPC1/4/5, make it an invaluable tool for investigating the roles of these channels in cellular function and a potential therapeutic agent.[1][2][5] This document provides detailed application notes and protocols for the effective use of **Pico145** in common in-vitro cell-based assays.

Mechanism of Action

Pico145 exerts its inhibitory effect by directly binding to a conserved lipid binding site within the TRPC5 channel, where it displaces a bound phospholipid. This allosteric modulation prevents channel activation and subsequent cation influx. The potency of **Pico145** can be influenced by the concentration of channel activators, such as (-)-englerin A.[5]

Signaling Pathway of TRPC1/4/5 Inhibition by **Pico145**



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Caption: **Pico145** inhibits TRPC1/4/5 channels, blocking downstream signaling.

Data Presentation

The inhibitory potency of **Pico145** varies depending on the specific TRPC channel subunit composition and the cell type. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of **Pico145** in various in-vitro systems.

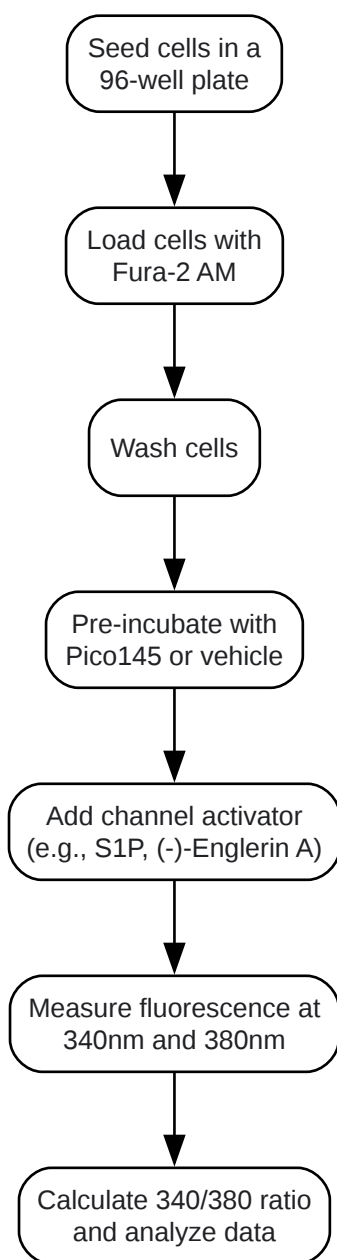
Target Channel	Cell Line	Assay Type	Activator	IC50 (nM)	Reference
TRPC4	HEK293	Calcium Imaging	(-)-Englerin A	0.349	[1] [2]
TRPC5	HEK293	Calcium Imaging	(-)-Englerin A	1.3	[1] [2]
TRPC4-TRPC1	HEK293	Calcium Imaging	(-)-Englerin A	0.033	[5]
TRPC5-TRPC1	HEK293	Calcium Imaging	(-)-Englerin A	0.199	[5]
TRPC4-TRPC1	HEK293	Calcium Imaging	Sphingosine-1-Phosphate	0.011	[2]
Endogenous TRPC1/4	A498	Calcium Imaging	(-)-Englerin A	0.049	[5]
EA-sensitive	Hs578T	Cell Viability	(-)-Englerin A	0.11	[2]

Experimental Protocols

Intracellular Calcium Imaging Assay

This protocol describes the measurement of intracellular calcium concentration ($[Ca^{2+}]_i$) using the ratiometric fluorescent indicator Fura-2 AM to assess the inhibitory activity of **Pico145** on TRPC1/4/5 channels.

Experimental Workflow: Calcium Imaging



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Caption: Workflow for measuring intracellular calcium using Fura-2 AM.

Materials:

- Cells expressing TRPC1/4/5 channels (e.g., HEK293, A498, Hs578T)
- 96-well, black, clear-bottom microplates

- **Pico145**
- TRPC channel activator (e.g., (-)-englerin A, sphingosine-1-phosphate)
- Fura-2 AM
- Pluronic F-127
- Standard Bath Solution (SBS): 135 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 8 mM glucose, 10 mM HEPES, pH 7.4[2]
- DMSO
- Fluorescence microplate reader

Procedure:

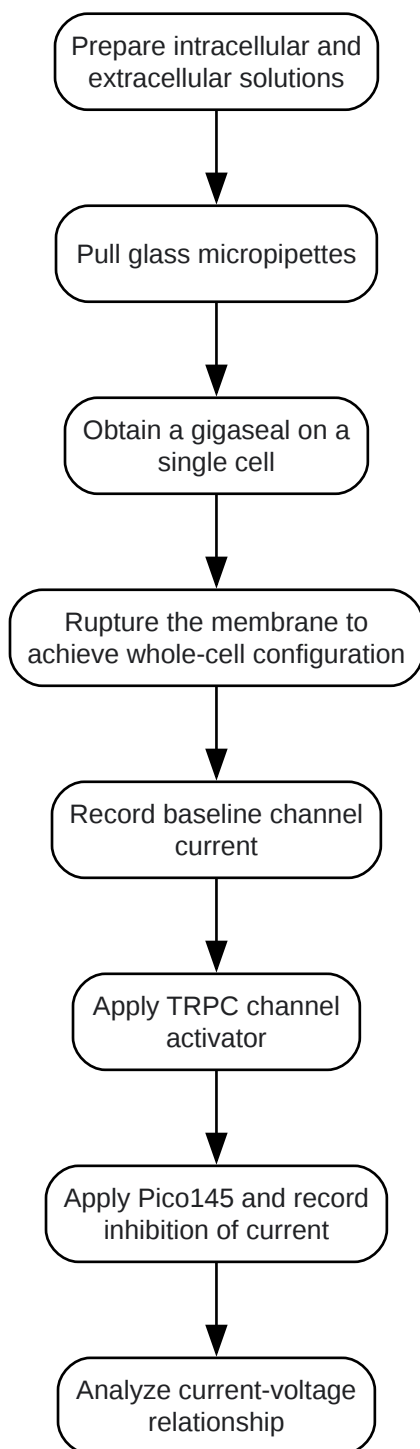
- Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate at 37°C and 5% CO₂.
- Fura-2 AM Loading:
 - Prepare a Fura-2 AM loading solution of 2 μM Fura-2 AM with 0.01% Pluronic F-127 in SBS.[2]
 - Aspirate the culture medium from the wells and wash once with SBS.
 - Add 100 μL of the Fura-2 AM loading solution to each well.
 - Incubate for 60 minutes at 37°C.[2]
- Washing: Aspirate the loading solution and wash the cells twice with 200 μL of SBS to remove extracellular dye.[2]
- Compound Incubation:
 - Prepare serial dilutions of **Pico145** in SBS. A vehicle control (DMSO) should be included.
 - Add 100 μL of the **Pico145** dilutions or vehicle to the respective wells.

- Incubate for 30 minutes at room temperature.[\[2\]](#)
- Fluorescence Measurement:
 - Place the plate in a fluorescence microplate reader.
 - Set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.
 - Establish a baseline reading for 1-2 minutes.
 - Add the TRPC channel activator (e.g., (-)-englerin A or S1P) to all wells and continue recording the fluorescence for 5-10 minutes.
- Data Analysis:
 - Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point.
 - Normalize the data to the baseline ratio.
 - Plot the change in the 340/380 ratio over time to visualize the calcium influx.
 - Determine the IC₅₀ of **Pico145** by plotting the peak response against the log of the **Pico145** concentration.

Whole-Cell Patch Clamp Electrophysiology

This protocol provides a method to directly measure the ion channel currents through TRPC1/4/5 channels and assess the inhibitory effect of **Pico145** using the whole-cell patch clamp technique.

Experimental Workflow: Whole-Cell Patch Clamp



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Caption: Workflow for whole-cell patch clamp recording.

Materials:

- Cells expressing TRPC1/4/5 channels
- Patch clamp rig (amplifier, micromanipulator, microscope)
- Glass micropipettes
- Extracellular (bath) solution: Same as SBS for calcium imaging.
- Intracellular (pipette) solution: (in mM) 140 CsCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
- **Pico145**
- TRPC channel activator

Procedure:

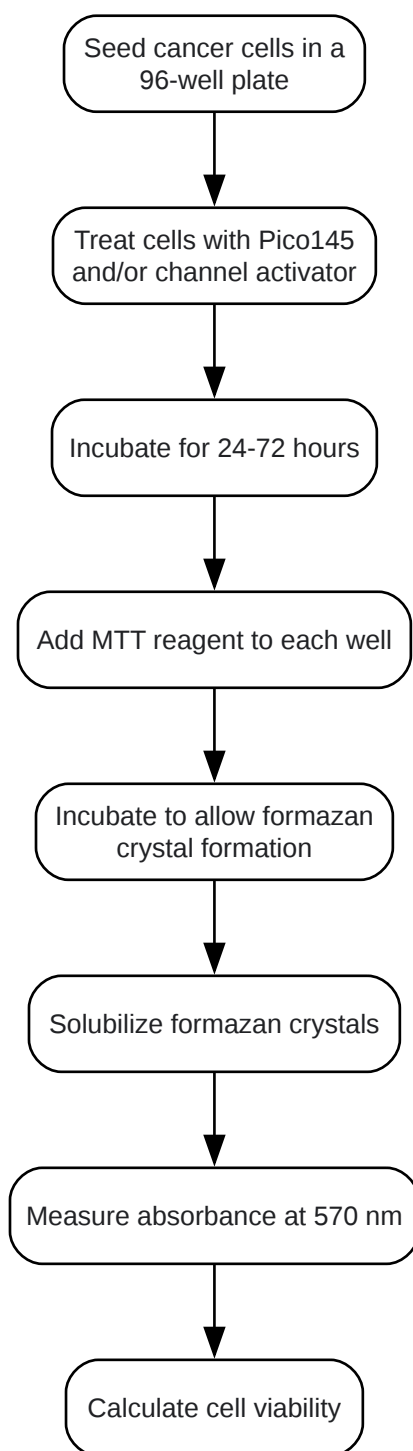
- Preparation: Plate cells on glass coverslips suitable for patch clamp recording.
- Pipette Preparation: Pull glass micropipettes to a resistance of 3-5 M Ω when filled with the intracellular solution.
- Whole-Cell Configuration:
 - Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.
 - Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal).
 - Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
- Current Recording:
 - Clamp the cell membrane potential at a holding potential of -60 mV.
 - Apply voltage ramps or steps to elicit channel currents and record the baseline activity.

- Perfuse the cell with the TRPC channel activator to induce channel opening and record the resulting current.
- While continuously perfusing with the activator, apply **Pico145** to the bath solution and record the inhibition of the channel current.
- Data Analysis:
 - Measure the amplitude of the inward and outward currents before and after the application of **Pico145**.
 - Construct a current-voltage (I-V) relationship to characterize the properties of the channel.
 - Calculate the percentage of inhibition of the current by **Pico145**.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of **Pico145** on the viability of cancer cells, particularly those sensitive to TRPC channel modulation.

Experimental Workflow: MTT Assay



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Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

- Cancer cell lines (e.g., Hs578T)
- 96-well flat-bottom plates
- **Pico145**
- (-)-englerin A (optional, as a co-treatment)
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed 5,000-10,000 cells per well in 100 μ L of complete medium in a 96-well plate. Incubate for 24 hours.
- Compound Treatment:
 - Prepare serial dilutions of **Pico145** in culture medium. If investigating the effect in the presence of an activator, also prepare solutions containing a fixed concentration of the activator (e.g., (-)-englerin A).
 - Remove the medium and add 100 μ L of the drug-containing medium to the wells. Include vehicle-only and medium-only controls.
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- Solubilization: Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance from the medium-only wells.
 - Calculate cell viability as a percentage of the vehicle-treated control.
 - Plot cell viability against the log of the **Pico145** concentration to determine the IC50.

Conclusion

Pico145 is a powerful and specific tool for the study of TRPC1/4/5 channels in vitro. The protocols provided here offer a starting point for researchers to investigate the roles of these channels in their specific cellular systems. Proper experimental design, including appropriate controls, is crucial for obtaining reliable and interpretable data. The high potency of **Pico145** necessitates careful handling and accurate dilution to ensure reproducible results. These application notes will aid researchers in harnessing the full potential of **Pico145** to advance our understanding of TRPC channel biology and its implications in health and disease.

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